molecular formula C15H17N3O B12590012 N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide CAS No. 588726-13-0

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide

Cat. No.: B12590012
CAS No.: 588726-13-0
M. Wt: 255.31 g/mol
InChI Key: QGJJXPBWDDDXDU-KWCYVHTRSA-N
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Description

Indolizine Core

The indolizine system is a bicyclic heteroaromatic structure comprising fused five- and six-membered rings, with nitrogen at the bridgehead position (Figure 1). This scaffold is isoelectronic with indole but exhibits distinct reactivity due to its π-electron-rich nature. In N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide, the indolizine moiety is substituted at the 6-position with a carboxamide group, enhancing hydrogen-bonding capabilities while preserving aromaticity. Recent synthetic advances, such as Au(I)-catalyzed hydrocarboxylation and ruthenium-mediated ring-closing metathesis, enable efficient construction of aryl-fused indolizinones from α,ω-alkynoic acids and vinylamines.

7-Azabicyclo[2.2.1]heptane Substituent

The 7-azabicyclo[2.2.1]heptane component introduces a rigid norbornane-like framework with nitrogen at the bridgehead (Figure 2). This bicyclic amine enforces non-planar geometry on the adjacent amide bond, as demonstrated by X-ray crystallography and computational studies. The (1S,2R,4R) stereochemistry creates a well-defined three-dimensional architecture, critical for selective molecular recognition. Notably, the pyramidalization of the amide nitrogen in this scaffold confers unusual resistance to base-catalyzed hydrolysis, a property attributed to reduced orbital overlap and entropic penalties during solvation.

Hybrid Architecture

The conjugation of these moieties through a carboxamide linker produces a molecule with:

  • Bidirectional rigidity from the bicyclic systems
  • Directional hydrogen-bonding via the carboxamide group
  • Stereochemical precision enabling chiral discrimination

This combination mimics structural motifs found in bioactive alkaloids while introducing synthetic versatility for further functionalization.

Historical Context of Bicyclic Alkaloid-Derived Scaffolds in Organic Chemistry

Evolution of 7-Azabicyclo[2.2.1]heptane Chemistry

The 7-azabicyclo[2.2.1]heptane framework first gained prominence through its presence in epibatidine, a potent analgesic isolated from Epipedobates anthonyi frog skin. Early synthetic efforts focused on diastereoselective cyclizations of dibromocyclohexyl precursors using NaH/DMF-mediated heterocyclization, yielding key intermediates for pharmacological studies. The discovery of hydrolytic stability in non-planar amides derived from this scaffold (e.g., khydrolysis reduced by 103-fold vs. planar analogs) revolutionized strategies for designing protease-resistant drug candidates.

Indolizine as a Privileged Scaffold

Indolizine derivatives entered synthetic prominence through Scholtz's 1912 picolide synthesis via 2-methylpyridine acetylation. Modern applications exploit their fluorescence and dipolar cycloaddition reactivity. For instance, 1,3,7-trisubstituted indolizines serve as fluorescent tags for tracking drug-target interactions, as demonstrated in affinity chromatography studies with antiangiogenic COB223 derivatives. The development of sequential-relay catalysis methods (e.g., Au/Ru cascades) now enables efficient synthesis of complex indolizin-3-ones from simple alkynoic acids.

Convergence in Hybrid Molecules

The merger of these systems reflects broader trends in fragment-based drug design. A 2024 synthesis of 3-azabicyclo[3.1.1]heptanes via Strecker reaction/cyclobutane functionalization highlights ongoing innovation in bicyclic amine synthesis. Parallel work on indolizine-protein conjugates (e.g., biotinylated COB223 for VEGF pathway studies) demonstrates the utility of these frameworks in chemical biology.

Table 1. Key Synthetic Advances for Bicyclic Scaffolds
Scaffold Synthetic Method Key Feature Reference
7-Azabicyclo[2.2.1]heptane NaH/DMF-mediated heterocyclization Diastereoselective bridge formation
Indolizine Au(I)/Ru sequential catalysis One-pot aryl fusion
Hybrid amides Solid-phase carboxamide coupling Stereochemical retention

Properties

CAS No.

588726-13-0

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide

InChI

InChI=1S/C15H17N3O/c19-15(17-14-8-11-4-6-13(14)16-11)10-3-5-12-2-1-7-18(12)9-10/h1-3,5,7,9,11,13-14,16H,4,6,8H2,(H,17,19)/t11-,13+,14-/m1/s1

InChI Key

QGJJXPBWDDDXDU-KWCYVHTRSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)NC(=O)C3=CN4C=CC=C4C=C3

Canonical SMILES

C1CC2C(CC1N2)NC(=O)C3=CN4C=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the azabicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.

    Indolizine ring synthesis: This involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions.

    Amide bond formation: The final step involves coupling the azabicyclo[2.2.1]heptane derivative with the indolizine carboxylic acid using standard amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for key steps and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders.

    Biology: Used as a probe to study receptor-ligand interactions.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

JNJ-54717793: Fluorophenyl-Pyrimidinyl Analog

Structure : JNJ-54717793 () shares the 7-azabicyclo[2.2.1]heptane core but substitutes the indolizine-6-carboxamide with a 3-fluoro-2-pyrimidin-2-ylphenyl carbonyl group and a 5-(trifluoromethyl)pyrazin-2-amine.

Key Differences :

  • The trifluoromethylpyrazine and fluorophenyl groups enhance lipophilicity and metabolic stability compared to the indolizine system.
  • The pyrimidine ring may improve selectivity for kinase targets due to its planar geometry.
    Hypothetical Implications : While the indolizine-carboxamide in the target compound likely favors π-π interactions, JNJ-54717793’s fluorinated substituents could optimize binding to hydrophobic pockets .

6-Benzofurancarboxamide Derivative (CAS 501893-99-8)

Structure: This analog () replaces indolizine with a benzofuran ring and introduces a cyano group at position 2. Key Differences:

  • Benzofuran vs.
  • Cyano Group: The electron-withdrawing cyano substituent may stabilize the carboxamide bond but reduce solubility. Hypothetical Implications: The target compound’s indolizine moiety likely offers superior binding affinity to targets requiring electron-rich partners, such as serotonin receptors .

Thiophenecarboxamide Derivatives ()

Structure : Entry 37 in describes N-(7-azabicyclo[2.2.1]hept-2-yl)-5-methoxy-2-thiophenecarboxamide.
Key Differences :

  • Thiophene vs. Indolizine : Thiophene’s sulfur atom increases polarizability but may lead to metabolic oxidation.
  • Methoxy Group : Enhances solubility but could reduce blood-brain barrier penetration.
    Hypothetical Implications : The target compound’s indolizine system may exhibit better metabolic stability than thiophene-based analogs .

Constrained Proline Analogs (Evidences 9–10)

Structure : Methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate () and related derivatives feature the same bicyclic core but lack the indolizine group.
Key Differences :

  • Functionalization : The proline analogs prioritize carboxylate and benzoyl groups for peptide backbone mimicry.
  • Stereochemical Flexibility : Epimerization methods () enable access to endo/exo isomers, which could refine target selectivity.
    Hypothetical Implications : The target compound’s indolizine-carboxamide may offer broader applications beyond peptide mimetics, such as small-molecule inhibitors .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Hypothetical Advantages
Target Compound 7-azabicyclo[2.2.1]heptane Indolizine-6-carboxamide Enhanced π-π interactions, rigidity
JNJ-54717793 () 7-azabicyclo[2.2.1]heptane 3-Fluoro-2-pyrimidinylphenyl, trifluoromethylpyrazine Lipophilicity, kinase selectivity
6-Benzofurancarboxamide () 7-azabicyclo[2.2.1]heptane Benzofuran-6-carboxamide, cyano Metabolic stability
Thiophenecarboxamide () 7-azabicyclo[2.2.1]heptane 5-Methoxy-2-thiophenecarboxamide Solubility
Proline Derivatives (Evidences 9–10) 7-azabicyclo[2.2.1]heptane Carboxylate, benzoyl/formyl groups Peptide mimetic utility

Biological Activity

N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

  • Molecular Formula : C15H17N3O
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound

The bicyclic structure of the compound integrates a nitrogen atom within its framework, which is significant for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have shown efficacy against various pathogens by interacting with microbial enzymes or disrupting cellular processes. The exact mechanisms of action for this compound remain under investigation but are hypothesized to involve modulation of enzyme activity or receptor interactions.

Anticancer Potential

The compound has also been studied for its potential anticancer effects. Preliminary data suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A comparative analysis of structurally similar compounds indicates that those with indolizine scaffolds often demonstrate significant anticancer activity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.
    • For instance, studies on related indolizine derivatives have shown promising COX-2 inhibition with IC50 values comparable to established drugs like indomethacin .
  • Receptor Modulation : The structural features allow for potential interactions with various receptors in the body, influencing signaling pathways associated with pain and inflammation.
  • Cellular Uptake : Its bicyclic structure may facilitate better penetration through cellular membranes, enhancing its bioavailability and therapeutic effectiveness.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound:

Study ReferenceFindingsBiological Activity
Investigated structural analogsAntimicrobial and anticancer properties
Evaluated COX enzyme inhibitionIC50 values indicating significant activity
Assessed monoamine oxidase inhibitionInhibition greater than traditional drugs

Case Study: COX Inhibition

In a study evaluating various indolizine derivatives, this compound demonstrated notable COX inhibition capabilities:

  • IC50 Values : The compound's IC50 was found to be in the micromolar range, suggesting effective inhibition comparable to known anti-inflammatory agents.

This case study emphasizes the potential of this compound in developing new anti-inflammatory therapies.

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to fully elucidate the mechanisms of action and therapeutic potential of this compound. Future investigations should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Structural Modifications : To enhance potency and selectivity towards specific biological targets.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

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